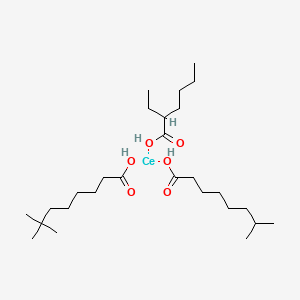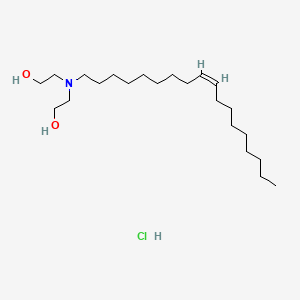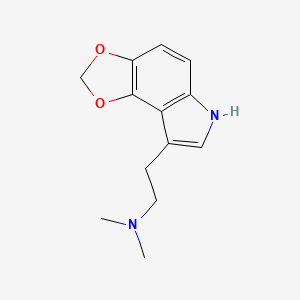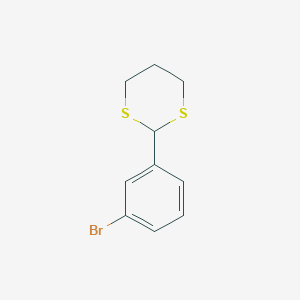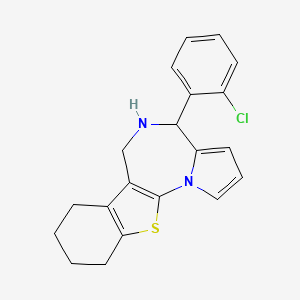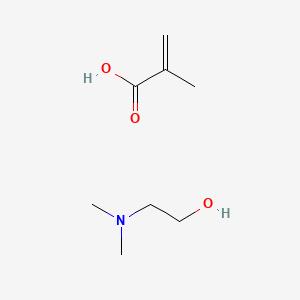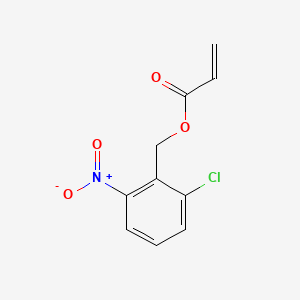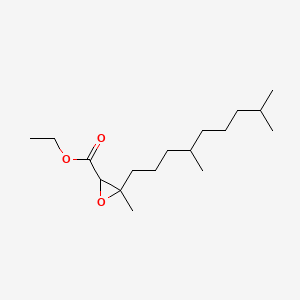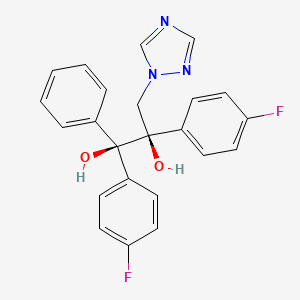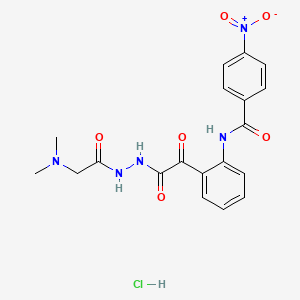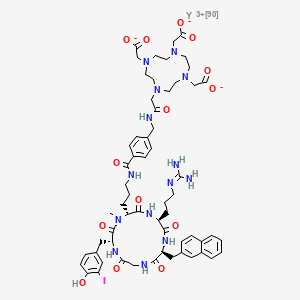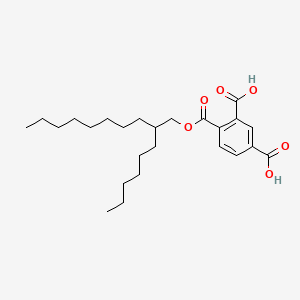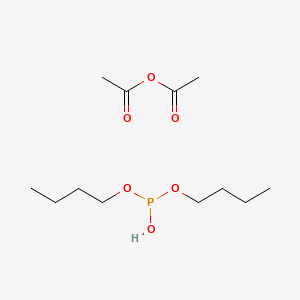
Acetic acid, anhydride with dibutyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, anhydride with dibutyl phosphite is a chemical compound that combines the properties of acetic acid anhydride and dibutyl phosphite. This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid, anhydride with dibutyl phosphite can be synthesized through the reaction of acetic anhydride with dibutyl phosphite under controlled conditions. The reaction typically involves mixing the reactants in a suitable solvent and allowing the reaction to proceed at a specific temperature and pressure. The reaction conditions, such as temperature, pressure, and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, anhydride with dibutyl phosphite undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group in the compound with a nucleophile, leading to the formation of esters, amides, or other derivatives.
Hydrolysis: The compound can react with water to form acetic acid and dibutyl phosphite.
Oxidation and Reduction: Depending on the reaction conditions and reagents used, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, amines, and reducing or oxidizing agents. The reaction conditions, such as temperature, solvent, and catalyst choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from reactions involving this compound include esters, amides, and other acyl derivatives. The specific products depend on the nature of the nucleophile and the reaction conditions .
Aplicaciones Científicas De Investigación
Acetic acid, anhydride with dibutyl phosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various acyl derivatives.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, anhydride with dibutyl phosphite involves nucleophilic acyl substitution, where the acyl group is transferred to a nucleophile. This reaction is facilitated by the electrophilic nature of the acyl group and the nucleophilic properties of the reacting species . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid, anhydride with dibutyl phosphite include:
Acetic Anhydride: Used in similar acylation reactions but lacks the phosphite component.
Dibutyl Phosphite: Used as a reagent in various organic reactions but lacks the acylating properties of acetic anhydride.
Uniqueness
The uniqueness of this compound lies in its combined properties of acetic anhydride and dibutyl phosphite, allowing it to participate in a broader range of chemical reactions and applications compared to its individual components .
Propiedades
Número CAS |
3266-65-7 |
|---|---|
Fórmula molecular |
C12H25O6P |
Peso molecular |
296.30 g/mol |
Nombre IUPAC |
acetyl acetate;dibutyl hydrogen phosphite |
InChI |
InChI=1S/C8H19O3P.C4H6O3/c1-3-5-7-10-12(9)11-8-6-4-2;1-3(5)7-4(2)6/h9H,3-8H2,1-2H3;1-2H3 |
Clave InChI |
JEGJNUNRWUQTCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(O)OCCCC.CC(=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


